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4,4-Dimethylpent-1-en-3-one

polymer thermal stability alkyl vinyl ketone thermogravimetric analysis

4,4-Dimethylpent-1-en-3-one (tert-butyl vinyl ketone, TBVK) is a C₇H₁₂O α,β-unsaturated ketone featuring a terminal vinyl group conjugated to a carbonyl that is directly attached to a bulky tert-butyl substituent. This sterically congested enone serves as both a monomer for specialty vinyl ketone polymers and a versatile Michael acceptor for organic synthesis.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 2177-30-2
Cat. No. B1622530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylpent-1-en-3-one
CAS2177-30-2
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C=C
InChIInChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h5H,1H2,2-4H3
InChIKeyMUOKXXOKLLKNIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylpent-1-en-3-one (CAS 2177-30-2): A Sterically Hindered α,β-Unsaturated Ketone Building Block


4,4-Dimethylpent-1-en-3-one (tert-butyl vinyl ketone, TBVK) is a C₇H₁₂O α,β-unsaturated ketone featuring a terminal vinyl group conjugated to a carbonyl that is directly attached to a bulky tert-butyl substituent. This sterically congested enone serves as both a monomer for specialty vinyl ketone polymers and a versatile Michael acceptor for organic synthesis. Its physical properties (bp 140.1 °C, density 0.822 g cm⁻³) distinguish it from simpler alkyl vinyl ketones .

1
Monomer for specialty vinyl ketone polymers with sterically controlled properties
2
Sterically hindered Michael acceptor for organic synthesis
3
Reported divergence in thermal degradation and photodegradation profile vs. simpler alkyl vinyl ketones

Why Alkyl Vinyl Ketones Cannot Be Interchanged: The Critical Role of the 4,4-Dimethyl Substitution Pattern


Alkyl vinyl ketones (RVKs) are not commodity chemicals that can be freely substituted for one another. The nature of the alkyl substituent profoundly influences both monomer reactivity and polymer properties. In the case of 4,4-dimethyl substitution, the bulky tert-butyl group alters the thermal degradation mechanism, suppresses undesirable cyclization side reactions, and shifts the photodegradation pathway from Type II to Type I [1]. These differences have direct consequences for polymer thermal stability, photostability, and copolymer architecture [2].

Thermal degradation onset may shift
The onset temperature for thermal degradation differs significantly among alkyl vinyl ketone polymers; results obtained with methyl or ethyl vinyl ketones may not apply to the tert-butyl derivative.
Photodegradation pathway may diverge
Poly(tert-butyl vinyl ketone) undergoes Type I α‑cleavage, while poly(methyl vinyl ketone) follows the Type II pathway. This mechanistic switch alters photostability profiles.
Cyclization tendency increases with smaller alkyl groups
Thermal cyclization during copolymer processing is more pronounced for methyl and ethyl vinyl ketones; the tert-butyl group suppresses this side reaction, preserving linear architecture.

Quantitative Differentiation of 4,4-Dimethylpent-1-en-3-one: Head-to-Head Evidence vs. Closest Analogs


Thermal Degradation Onset: Poly(tert-butyl vinyl ketone) Outranks All Lower Alkyl Vinyl Ketone Polymers

In a systematic thermogravimetric study of six radical-polymerized alkyl vinyl ketone (RVK) homopolymers, the temperature for the onset of weight loss increased in the order: poly(methyl isopropenyl ketone) < poly(methyl vinyl ketone) < poly(ethyl vinyl ketone) < poly(isopropyl vinyl ketone) < poly(tert-butyl vinyl ketone). The tert-butyl derivative, derived directly from 4,4-dimethylpent-1-en-3-one, exhibited the highest thermal stability of the series [1].

Thermal onset rank
Head-to-head
poly(TBVK) > poly(iPrVK) > poly(EVK) > poly(MVK) > poly(MiPK)
Reported top rank in tested set
Specific onset temperatures not reported; TG under N₂
polymer thermal stability alkyl vinyl ketone thermogravimetric analysis

Photodegradation Mechanism Divergence: Type I (α‑Cleavage) for PBVK vs. Type II for Poly(methyl vinyl ketone)

Nanosecond laser flash photolysis (265 nm) in dichloromethane revealed fundamentally different primary photochemical pathways. Poly(4,4-dimethyl-1-penten-3-one) (PBVK) undergoes Type I α‑cleavage, generating a polymeric acyl radical that decays with k = 4 × 10⁶ s⁻¹. In contrast, poly(methyl vinyl ketone) (PMVK) forms a 1,4‑biradical via the Type II pathway, with a decay rate of k = 2.5 × 10⁷ s⁻¹. No evidence for Type II was observed in PBVK [1].

Photodegradation pathway
Head-to-head
PBVK: Type I (acyl radical), k=4×10⁶ s⁻¹
PMVK: Type II (biradical), k=2.5×10⁷ s⁻¹
Mechanism switch from Type II to Type I
265 nm laser flash photolysis, CH₂Cl₂
photodegradation mechanism Norrish Type I laser flash photolysis

Suppressed Cyclization in Copolymer Thermal Degradation: tert‑Butyl Vinyl Ketone Copolymers Remain Linear

When styrene copolymers of alkyl vinyl ketones were heated at 210 °C, intramolecular condensation produced cyclized structures that were quantified by infrared spectroscopy. The extent of cyclization followed the order: tert‑butyl vinyl ketone < isopropyl vinyl ketone < ethyl vinyl ketone < methyl vinyl ketone. Thus, the 4,4-dimethyl substitution confers the greatest resistance to thermal cyclization among the series [1].

Cyclization resistance
Head-to-head
TBVK copolymers lowest cyclization
(MVK > EVK > iPrVK > TBVK)
Reported lowest cyclization tendency
Styrene copolymers, 210 °C, FT‑IR monitoring
copolymer thermal degradation cyclization suppression vinyl ketone copolymer

Main‑Chain Scission Quantum Yield of PBVK: A Quantitative Benchmark for Photoresist Design

Continuous 313 nm irradiation of PBVK in solution at 30 °C gave a main‑chain scission quantum yield (φcs) of 1.3 × 10⁻² in benzene and 1.8 × 10⁻² in dioxane. The Type II component was estimated at ~7 × 10⁻³, consistent with the dominant Type I mechanism identified by flash photolysis. These values provide a quantitative basis for comparing PBVK with other photodegradable polymers [1].

Quantum yield φcs
Supporting evidence
1.3×10⁻² (benzene)
1.8×10⁻² (dioxane)
Benchmark for photodegradation rate
313 nm, 30 °C, under N₂
quantum yield of scission photodegradation efficiency photoresist polymer

Reduced Volatility vs. Methyl and Ethyl Vinyl Ketones: Safer Handling and Lower Evaporative Loss

The boiling point of 4,4‑dimethylpent‑1‑en‑3‑one (140.1 °C at 760 mmHg) is substantially higher than that of methyl vinyl ketone (81 °C) and ethyl vinyl ketone (102 °C). This 38–59 °C elevation reflects the mass and steric effect of the gem‑dimethyl substitution, reducing vapor pressure at ambient temperature [1].

Boiling point
Cross-study comparable
TBVK 140.1 °C vs MVK 81 °C, EVK 102 °C
Lower volatility may reduce evaporative losses
Atmospheric pressure; handling context
boiling point volatility process safety

Evidence‑Backed Application Scenarios for 4,4-Dimethylpent-1-en-3-one


Specialty Photoinitiator for UV‑Curable Coatings and Photoresists

PBVK functions as a polymeric photoinitiator whose triplet state is quenched more slowly by monomers than the low‑molecular‑weight model compound 3,3‑dimethyl‑2‑butanone [1]. Combined with the well‑characterized main‑chain scission quantum yield (φcs = 1.3–1.8 × 10⁻²) [2] and the absence of the Type II degradation pathway [3], TBVK‑based formulations offer sustained radical generation and predictable photodegradation kinetics. This makes TBVK a rational choice over MVK‑based polymers for thick‑film UV‑curing or positive‑tone photoresists where controlled chain scission is required.

Thermally Stable Vinyl Ketone Copolymers for High‑Temperature Environments

When copolymerized with styrene, TBVK units resist thermal cyclization at 210 °C far better than their methyl, ethyl, or isopropyl counterparts [1]. The resulting copolymers maintain linear architecture under thermal stress, preserving mechanical integrity. This advantage, rooted in the steric shielding of the tert‑butyl group, positions TBVK‑styrene copolymers as candidates for under‑the‑hood automotive components or high‑temperature electrical insulation where conventional MVK copolymers would degrade.

Stereoregular Oligomer Synthesis via Anionic Polymerization

The anionic oligomerization of tert‑butyl vinyl ketone has been studied for its stereochemical control, yielding oligomers with defined tacticity [1]. The steric bulk of the tert‑butyl group directs monomer addition geometry, enabling the preparation of isotactic or atactic oligomers that differ in photodegradation behavior [2]. This stereochemical tunability is not accessible with less hindered vinyl ketones, making TBVK the monomer of choice for researchers investigating structure–property relationships in photodegradable materials.

Building Block for Agrochemical and Pharmaceutical Intermediates

The enone moiety of 4,4‑dimethylpent‑1‑en‑3‑one participates in aldol and Claisen–Schmidt condensations to yield α,β‑unsaturated ketone intermediates. A patented process employs TBVK‑derived aldol products in the synthesis of agrochemical actives [1]. The gem‑dimethyl substitution not only raises the boiling point for easier handling but also introduces steric hindrance that can enhance regioselectivity in subsequent transformations, a feature absent in unsubstituted vinyl ketone building blocks.

Application
Selection Property
Validation Focus
UV‑curable coating and photoresist research
Type I photoinitiation without Type II competition
Photodegradation kinetics benchmarking
High‑temperature copolymer research
Resistance to thermal cyclization
Copolymer linearity after thermal aging
Stereoregular oligomer synthesis research
Steric control during anionic polymerization
Tacticity and structure‑property correlation
Agrochemical and pharmaceutical intermediate synthesis
Sterically hindered enone for condensation
Regioselectivity and yield in aldol reactions
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